1-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
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Description
1-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photophysical Properties
The synthesis of related compounds involves complex organic reactions to create molecules with potential applications in dye manufacturing and electronic layers for devices. For example, research has shown the development of new dyes and compounds through the reaction of specific quinolinone derivatives, demonstrating the versatility of these molecules in creating materials with desirable electronic and absorption spectra properties (Yelenich et al., 2016). Additionally, compounds like these have been explored for their photophysical properties, suggesting potential applications in electroluminescent layers for organic light-emitting devices (Dobrikov et al., 2011).
Antibacterial and Antioxidant Activities
Several studies have synthesized quinolinone derivatives to evaluate their antibacterial and antioxidant activities. These compounds have shown efficacy against various bacteria and demonstrated significant antioxidant properties, indicating their potential as therapeutic agents (Hussein et al., 2016). The exploration of these derivatives in antibacterial studies is crucial for developing new antimicrobial agents in response to the growing concern over antibiotic resistance.
Antimycobacterial Activity
The diverse synthesis of pyridines and dihydro-6H-quinolin-5-ones tethered with various aryls and heteroaryls, using environmentally friendly catalysts, has led to compounds with promising antimycobacterial activity against Mycobacterium tuberculosis. This research highlights the potential of these derivatives in treating tuberculosis, a major global health issue (Kantevari et al., 2011).
Synthetic Methodologies and Intermediate Applications
The development of novel synthetic methodologies for these compounds underscores their importance as intermediates in organic synthesis. Improved synthetic routes offer efficient ways to produce these molecules, which can serve as key intermediates for the synthesis of biologically active compounds and potential anticancer drugs (Wang et al., 2016).
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19-10-9-17(28(26,27)22-11-3-4-12-22)14-21(19)15-20(25)23-13-5-7-16-6-1-2-8-18(16)23/h1-2,6,8-10,14H,3-5,7,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIZUVJWBOFQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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